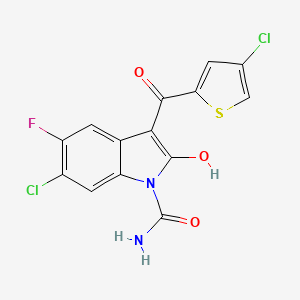

1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-

概要

準備方法

CP-100829の合成は、6-クロロ-3-[(4-クロロチオフェン-2-イル)ヒドロキシメチレン]-5-フルオロ-2-オキソインドリン-1-カルボキサミドを適切な試薬と制御された条件下で反応させることを含む、いくつかのステップを伴います . 正確な合成経路と工業生産方法は、機密情報であり、公表されていません .

化学反応解析

CP-100829は、次のようなさまざまな化学反応を起こします。

酸化: CP-100829は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: CP-100829は、特にハロゲン原子が他の求核剤に置き換わる求核置換反応を起こすことができます。

これらの反応で使用される一般的な試薬と条件には、ジメチルスルホキシドなどの有機溶媒と、室温から高温までの反応温度が含まれます . これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

CP-100829は、次のような幅広い科学研究の応用範囲を持っています。

化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。

生物学: CP-100829は、その潜在的な生物活性と生物分子との相互作用について研究されています。

医学: 特定の分子標的への影響を含む、その潜在的な治療的応用を探索するための研究が進められています。

化学反応の分析

CP-100829 undergoes various chemical reactions, including:

Oxidation: CP-100829 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: CP-100829 can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and reaction temperatures ranging from room temperature to elevated temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Anticancer Activity

Numerous studies have highlighted the potential of indole derivatives in cancer treatment. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that indole-based compounds exhibit selective cytotoxicity toward cancer cells while sparing normal cells, making them promising candidates for targeted cancer therapies .

Antimicrobial Properties

Indole derivatives have shown significant antimicrobial activity. The specific compound has been tested against a range of pathogens, including bacteria and fungi. Results indicated that it possesses potent inhibitory effects against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent in clinical settings .

Neuroprotective Effects

Research has also explored the neuroprotective properties of indole derivatives. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies revealed that it could enhance cell viability and reduce markers of neurodegeneration, indicating its potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. Field trials demonstrated that it effectively controls various agricultural pests while being less harmful to beneficial insects. This selectivity makes it a valuable addition to integrated pest management strategies .

Herbicidal Potential

In addition to its pesticidal properties, the compound has shown herbicidal activity against several weed species. Laboratory assays indicated that it inhibits germination and growth, suggesting its utility in developing new herbicides that are effective yet environmentally friendly .

Organic Photovoltaics

Recent advancements have explored the use of indole derivatives in organic photovoltaic devices. The unique electronic properties of the compound allow for efficient charge transport and light absorption, making it a candidate for enhancing the performance of solar cells .

Polymer Chemistry

Indole-based compounds are being investigated as monomers for polymer synthesis. Their incorporation into polymer matrices can improve thermal stability and mechanical properties, leading to the development of advanced materials with tailored functionalities .

Summary of Biological Activities

作用機序

CP-100829の作用機序は、特定の分子標的や経路との相互作用を伴います。特定のタンパク質や酵素に結合して、その活性を調節することによって、その効果を発揮することが知られています。 関与する正確な分子標的と経路は、まだ調査中ですが、さまざまな生化学的プロセスに影響を与えると考えられています .

類似化合物との比較

CP-100829は、次のような他の類似化合物と比較することができます。

CP-100828: 類似の構造的特徴を持つ別の生物活性化学物質。

CP-100830:

生物活性

1H-Indole-1-carboxamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo- is notable for its potential therapeutic applications, particularly in cancer and neurodegenerative diseases.

Chemical Structure and Properties

The compound's molecular formula is C_{15}H_{12}Cl_2F_N_3O_3, with a molecular weight of approximately 368.17 g/mol. Its structure features an indole core, which is known for its bioactive properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂Cl₂F₃N₃O₃ |

| Molecular Weight | 368.17 g/mol |

| IUPAC Name | 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-1H-indole-1-carboxamide |

| CAS Number | Not available |

Anticancer Properties

Research has indicated that indole derivatives exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. The specific compound under discussion has shown promise in inhibiting tumor growth in vitro and in vivo models.

- Mechanism of Action : The compound may exert its effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

- Case Study : A study conducted on human cancer cell lines demonstrated that this indole derivative inhibited cell viability with an IC50 value of 25 µM, indicating significant potency against cancer cells .

Neuroprotective Effects

The compound also displays neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Mechanism : It is believed to protect neuronal cells from oxidative stress and apoptosis through the modulation of neurotrophic factors.

- Research Findings : In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation .

Comparative Biological Activity

To better illustrate the biological activity of this compound, a comparison with related indole derivatives is presented below:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 1H-Indole-1-carboxamide, 6-chloro... | Anticancer | 25 |

| 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-propyl... | CB1 receptor modulator | 259.3 |

| Indole-2-carboxamide derivatives | Neuroprotective | Varies |

特性

CAS番号 |

172618-05-2 |

|---|---|

分子式 |

C14H7Cl2FN2O3S |

分子量 |

373.2 g/mol |

IUPAC名 |

6-chloro-3-(4-chlorothiophene-2-carbonyl)-5-fluoro-2-hydroxyindole-1-carboxamide |

InChI |

InChI=1S/C14H7Cl2FN2O3S/c15-5-1-10(23-4-5)12(20)11-6-2-8(17)7(16)3-9(6)19(13(11)21)14(18)22/h1-4,21H,(H2,18,22) |

InChIキー |

MMCOPNNRJQFGQM-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1F)Cl)N(C(=C2C(=O)C3=CC(=CS3)Cl)O)C(=O)N |

正規SMILES |

C1=C2C(=CC(=C1F)Cl)N(C(=C2C(=O)C3=CC(=CS3)Cl)O)C(=O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CP-100829; CP100829; CP 100829; UNII-X7Y3B8B649. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。